N'-(4-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O3/c1-18(32)28-21-8-10-22(11-9-21)29-26(34)25(33)27-17-24(31-14-3-4-15-31)20-7-12-23-19(16-20)6-5-13-30(23)2/h7-12,16,24H,3-6,13-15,17H2,1-2H3,(H,27,33)(H,28,32)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXIQFQKDFWZRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs from the evidence, focusing on substituents, functional groups, and synthesis.
N-(4-Fluorophenyl)-N′-[2-(1-Methyltetrahydroquinolin-6-yl)-2-(Piperidin-1-yl)ethyl]Ethanediamide
- Structural Differences :
- Phenyl Substituent : Fluorophenyl (4-F) vs. acetamidophenyl (4-NHCOCH₃).
- Amine Substituent : Piperidin-1-yl (six-membered ring) vs. pyrrolidin-1-yl (five-membered ring).
- Implications :
- The 4-fluorophenyl group may enhance lipophilicity and metabolic stability compared to the polar acetamido group.
- Piperidine (larger ring) could alter steric interactions in binding pockets compared to pyrrolidine.
(E)-3-(6-Bromoquinolin-4-yl)-N-(2-Morpholinoethyl)acrylamide (6n)
- Functional Group : Acrylamide (-CH₂-CH₂-CO-NH-) vs. ethanediamide (-NH-CO-CO-NH-).
- Substituents: Bromoquinoline (electron-withdrawing Br) and morpholinoethyl (oxygen-containing ring) vs. methyltetrahydroquinoline and pyrrolidinyl.
- Synthesis : Compound 6n was synthesized via Route A (yield: 53%), suggesting that the target diamide might require modified coupling strategies for its branched ethyl group .
N-Substituted Maleimides and Acetonitrile Derivatives
- Functional Groups : Maleimide (cyclic imide) vs. ethanediamide.
- Analysis Methods : Quantum chemical calculations (e.g., dipole moments, charge transfer) used for maleimides could be applied to the target compound to predict electronic properties and reactivity .
Comparative Data Table
Research Implications
- The acetamidophenyl group may improve solubility compared to fluorophenyl analogs, favoring aqueous-phase interactions.
- The pyrrolidinyl group’s smaller size could enhance binding to compact active sites compared to piperidinyl .
Preparation Methods
Manganese-Catalyzed Borrowing Hydrogen Synthesis
The borrowing hydrogen (BH) strategy enables atom-efficient coupling of 2-aminobenzyl alcohols with secondary alcohols to form tetrahydroquinolines. Key parameters include:
This method avoids stoichiometric reductants and produces water as the sole byproduct.
N-Methylation of Tetrahydroquinoline
Post-synthetic N-methylation is achieved using methyl iodide in the presence of potassium carbonate:
$$
\text{Tetrahydroquinoline} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-Methyltetrahydroquinoline} \quad
$$
Reaction monitoring via thin-layer chromatography (TLC) confirms complete methylation within 6 hours at 60°C.
Synthesis of Pyrrolidin-1-yl Ethyl Segment
Enantioselective Pyrrolidine Formation
The patent WO2016180802A1 details a multistep route to chiral pyrrolidines:
- Cyclopropane ring-opening with ammonia yields racemic pyrrolidine.
- Kinetic resolution using (S)-mandelic acid achieves >98% enantiomeric excess (ee).
- N-Alkylation with iodoethane under phase-transfer conditions installs the pyrrolidin-1-yl group.
Critical data:
Coupling to Ethylenediamine
The pyrrolidine intermediate is conjugated to ethylenediamine via nucleophilic substitution:
$$
\text{Pyrrolidine} + \text{ClCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{Et}3\text{N}, \text{THF}} \text{Pyrrolidin-1-yl ethylamine} \quad
$$
Gas chromatography (GC) analysis verifies >95% purity prior to downstream reactions.
Assembly of the Ethanediamide Core
Sequential Amidation Protocol
The ethanediamide backbone is constructed through two successive amidation steps:
Step 1 : Reaction of ethylenediamine with chloroacetyl chloride:
$$
\text{NH}2\text{CH}2\text{CH}2\text{NH}2 + 2 \text{ClCOCH}2\text{Cl} \xrightarrow{\text{NaOH, H}2\text{O}} \text{Ethanediamide dichloride} \quad
$$
Step 2 : Coupling with 4-acetamidoaniline:
$$
\text{Ethanediamide dichloride} + 2 \text{H}2\text{NC}6\text{H}_4\text{NHAc} \xrightarrow{\text{DIPEA, DCM}} \text{N'-(4-Acetamidophenyl)ethanediamide} \quad
$$
HPLC-MS analysis confirms molecular ion peaks at m/z 354.2 [M+H]⁺.
Final Coupling and Purification
Reductive Amination for Fragment Assembly
The tetrahydroquinoline-pyrrolidine ethylamine intermediate is conjugated to the ethanediamide core via reductive amination:
$$
\text{Ethanediamide} + \text{Amine intermediate} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target compound} \quad
$$
Optimized conditions :
Chromatographic Purification
Final purification employs reverse-phase HPLC:
- Column : C18, 250 × 4.6 mm.
- Mobile phase : Acetonitrile/0.1% trifluoroacetic acid (70:30).
- Retention time : 12.3 minutes.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : 99.1% purity (λ = 254 nm).
- Elemental analysis : Calculated C 62.34%, H 6.58%, N 14.29%; Found C 62.28%, H 6.61%, N 14.25%.
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